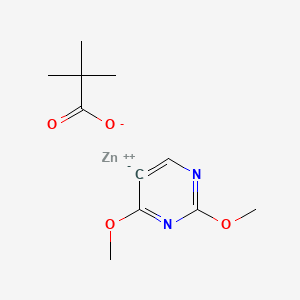
zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate is a chemical compound with the molecular formula C11H15N2O4Zn. This compound is known for its unique structural properties, which include a zinc ion coordinated to a pyrimidine ring substituted with methoxy groups and a dimethylpropanoate moiety. It is primarily used in research and development settings, particularly in the fields of organic synthesis and coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate typically involves the coordination of zinc ions with 2,4-dimethoxy-5H-pyrimidin-5-ide and 2,2-dimethylpropanoate ligands. One common method involves the reaction of zinc salts, such as zinc chloride, with the organic ligands in a suitable solvent under controlled temperature and pH conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale coordination reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: Reduction reactions can alter the oxidation state of the zinc ion.
Substitution: The methoxy groups and the pyrimidine ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
Zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate has several scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of advanced materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate involves the coordination of the zinc ion with the pyrimidine and propanoate ligands. This coordination can influence the electronic properties and reactivity of the compound, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4′-dimethoxy-2,2′-bipyridine: Another zinc-coordinated compound with similar structural features but different ligands.
2,4-dimethoxypyrimidine-5-boronic acid: A boronic acid derivative with a similar pyrimidine core but different functional groups.
Uniqueness
Zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate is unique due to its specific combination of ligands and the resulting coordination environment around the zinc ion. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C11H16N2O4Zn |
|---|---|
Molekulargewicht |
305.6 g/mol |
IUPAC-Name |
zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate |
InChI |
InChI=1S/C6H7N2O2.C5H10O2.Zn/c1-9-5-3-4-7-6(8-5)10-2;1-5(2,3)4(6)7;/h4H,1-2H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChI-Schlüssel |
LPXHOWLLACNWAO-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C(=O)[O-].COC1=NC(=NC=[C-]1)OC.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[(2,6-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14795507.png)
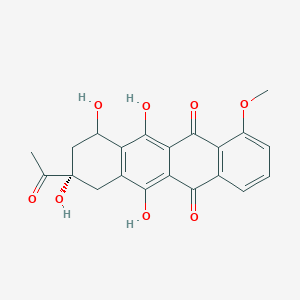

![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14795531.png)
![1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid](/img/structure/B14795535.png)
![N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide;hydrochloride](/img/structure/B14795537.png)
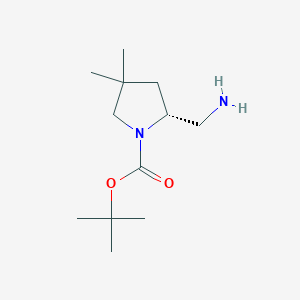
![(3S,4R)-4-amino-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol](/img/structure/B14795548.png)
![3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B14795552.png)

![tert-butyl N-[(1S)-1-{6-bromo-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate](/img/structure/B14795570.png)
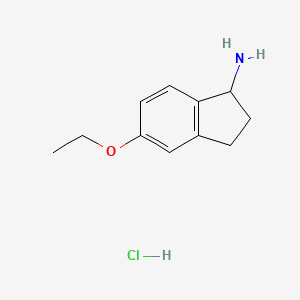
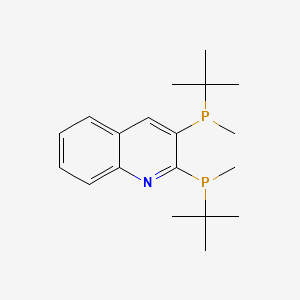
![[1-(4-Methylphenyl)sulfonylpyrrolidin-3-yl] methanesulfonate](/img/structure/B14795595.png)
